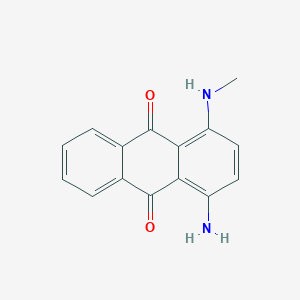

C.I. Vat blue 43

Overview

Description

C.I. Vat blue 43 is a type of vat dye . It is mainly used for dyeing cotton, hemp, viscose fiber, Vinylon, and cotton blended fabrics, used for dyeing deep blue, navy, and other deep colors . The dye has good directness, good levelness, good fastness, and is low-priced .

Synthesis Analysis

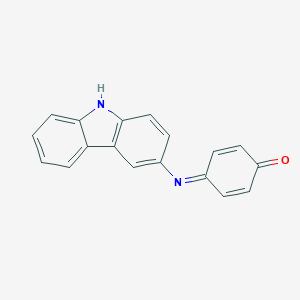

The synthesis of this compound involves using carbazole and p-nitroso phenol as raw materials . These two are first condensed in the presence of concentrated sulfuric acid, and after being reduced by iron powder, they are vulcanized, oxidized, filtered, dried, and crushed with sodium polysulfide to obtain the finished product .Chemical Reactions Analysis

Vat dyes, including this compound, are chemically complex dyes which are insoluble in water . They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Physical and Chemical Properties Analysis

This compound is a red light dark blue powder . It is insoluble in water and alcohol, but soluble in sodium sulfide solution, yielding a yellow light green solution . It is yellow and orange in the alkaline reduction solution; green and yellow in the acidic reduction solution; dark blue in concentrated sulfuric acid, and a blue precipitate is produced after dilution .Scientific Research Applications

Camouflage Applications : Cotton fabrics dyed with vat dyes, including Vat Blue 6 (a close relative to Vat Blue 43), have been studied for camouflage in the visible and near-infrared (NIR) region. The dyed fabrics were found to imitate the reflectance profile of greenish leaves and offered good fastness properties against washing and light exposure (Goudarzi, Mokhtari, & Nouri, 2014).

Wastewater Decolorization : Research on the decolorization of wastewater containing vat dyes, including indigo (C.I. Vat Blue 1), has been conducted. Laboratory scale semicontinuous reactors showed significant color and chemical oxygen demand (COD) removal, demonstrating the potential for effective wastewater treatment (Manu & Chaudhari, 2003).

Innovative Dyeing Processes : A study describes a method for synthesizing indigo in a flow reactor for in-situ coloration of cotton fabrics. This method avoids the need for a traditional redox dyebath, potentially offering a more efficient and environmentally friendly dyeing process (Haaf, Piemonte, McQuade, Cotton, & Blackburn, 2018).

Pigmentation Techniques : The pigmentation of Vat Blue RS (related to Vat Blue 43) by ball milling in different solvents has been explored. This study provides insights into the transformation of crystal phase and the resulting pigment properties, which are crucial for various industrial applications (Zhang, Fei, Wang, & Zhou, 2000).

Textile Dye Adsorption : The adsorption of textile dye Indanthrene Blue RS (C.I. Vat Blue 4) onto clayey rock has been investigated, showcasing the potential of natural materials for water treatment and dye removal from wastewater (Chaari et al., 2009).

Colorimetric Analysis in Fabric Dyeing : A study on the coloration of poly(lactic acid) fibers with vat dyes, including C.I Vat Blue 1, provides insights into the dyeing process, color strength, and the impact of different temperatures and dyeing times (Burkinshaw, Jeong, & Chun, 2013).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKXFJQAVQXMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061674 | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-79-3, 66104-61-8 | |

| Record name | C.I. Vat Blue 43 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

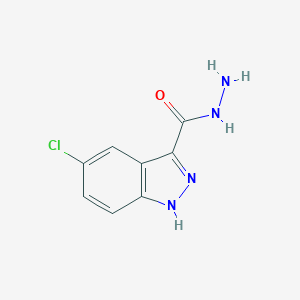

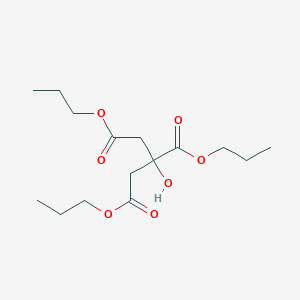

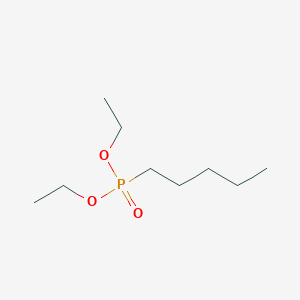

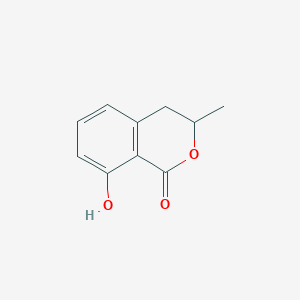

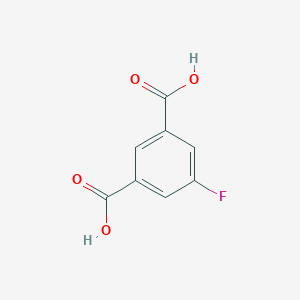

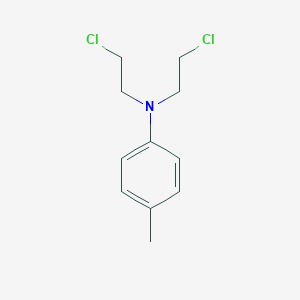

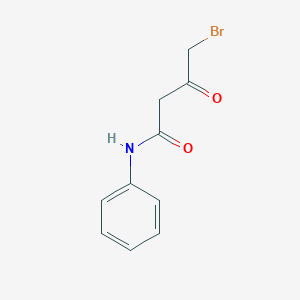

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)